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Compound of Interest

Compound Name: 7-Bromoquinolin-4-ol

Cat. No.: B3416441 Get Quote

Introduction: The Privileged Quinoline Core
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its

rigid bicyclic framework provides a defined orientation for pendant functional groups to interact

with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor, further

enhancing binding affinities. Within this esteemed class of heterocycles, 7-Bromoquinolin-4-ol
emerges as a particularly valuable building block. The strategic placement of the bromine atom

at the C7 position offers a reactive handle for a variety of cross-coupling reactions, enabling the

systematic exploration of chemical space. Concurrently, the hydroxyl group at the C4 position,

existing in tautomeric equilibrium with its quinolinone form, provides a crucial site for further

functionalization. This dual reactivity makes 7-Bromoquinolin-4-ol an ideal starting material

for the synthesis of diverse compound libraries aimed at discovering novel therapeutic agents.

This guide provides an in-depth exploration of the applications and synthetic protocols

associated with this versatile reagent, tailored for researchers and scientists in the field of drug

development.

Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a building

block is paramount for its effective and safe utilization in the laboratory.
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Property Value

Molecular Formula C₉H₆BrNO

Molecular Weight 224.05 g/mol

CAS Number 82121-06-0

Appearance Brown solid

Melting Point 279-281 °C

Boiling Point 370.7±22.0 °C (Predicted)

Density 1.705±0.06 g/cm³ (Predicted)

Safety and Handling:

7-Bromoquinolin-4-ol is classified as harmful if swallowed and can cause serious eye

damage.[2][3] Appropriate personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat, should be worn at all times when handling this compound.[4] Work

should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5] In case of

contact with eyes, rinse cautiously with water for several minutes.[3] If swallowed, seek

immediate medical attention.[3] Store the compound in a tightly sealed container in a cool, dry

place.[3]

Core Synthetic Strategies and Protocols
The synthetic utility of 7-Bromoquinolin-4-ol is primarily centered around two key reactive

sites: the C7-bromo position and the C4-hydroxyl group. The following protocols detail

established methods for leveraging these sites to generate diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions at the
C7-Position
The bromine atom at the C7 position is a prime substrate for palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions

are foundational for creating C-C bonds and introducing aryl, heteroaryl, and alkynyl moieties,

which are crucial for modulating the pharmacological properties of the resulting molecules.[6][7]
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The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds

between an organohalide and an organoboron compound.[8][9] In the context of 7-
Bromoquinolin-4-ol, this reaction provides a direct route to 7-aryl or 7-heteroaryl quinolin-4-ol

derivatives, which are prevalent in kinase inhibitors and other therapeutic agents.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: To a dry Schlenk flask, add 7-Bromoquinolin-4-ol (1.0 equiv.), the desired

aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a suitable base such as cesium

carbonate (Cs₂CO₃, 2.0 equiv.) or potassium phosphate (K₃PO₄, 3.0 equiv.).

Catalyst Addition: Add the palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) or a combination of

Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand like SPhos or XPhos.

Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane

and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling

with an inert gas (argon or nitrogen) for 15-20 minutes.

Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute

with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The

crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the

boronic acid.[9] The choice of base can influence the reaction rate and yield.

Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for the efficiency

of the coupling. Bulky electron-rich phosphine ligands often improve the catalytic activity,

especially for challenging substrates.
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Solvent: A mixture of an organic solvent and water is often used to solubilize both the organic

and inorganic reagents. Degassing is essential to prevent the oxidation of the Pd(0) catalyst.

Workflow for Suzuki-Miyaura Coupling:

Preparation

Reaction Work-up & Purification

Combine 7-Bromoquinolin-4-ol, Boronic Acid, Base, and Catalyst Add Degassed Solvent

Heat under Inert Atmosphere (80-100°C) Monitor by TLC/LC-MS Aqueous Work-up Column Chromatography productIsolated 7-Arylquinolin-4-ol

Click to download full resolution via product page

Caption: General workflow for the Suzuki-Miyaura coupling of 7-Bromoquinolin-4-ol.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and

an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10][11] This reaction is

instrumental in synthesizing arylalkynes, which are important intermediates and can be further

elaborated into various heterocyclic systems.

Experimental Protocol: General Procedure for Sonogashira Coupling

Reaction Setup: In a Schlenk flask, dissolve 7-Bromoquinolin-4-ol (1.0 equiv.) and the

terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF)

or a mixture of tetrahydrofuran (THF) and a tertiary amine (e.g., triethylamine or

diisopropylethylamine).

Catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II)

dichloride (PdCl₂(PPh₃)₂), (0.03 equiv.) and the copper co-catalyst, copper(I) iodide (CuI,

0.05 equiv.).
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating

(40-60 °C) under an inert atmosphere until the starting material is consumed, as monitored

by TLC or LC-MS.

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and

wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

Copper(I) Co-catalyst: The copper(I) iodide is believed to facilitate the formation of a

copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium

complex.[12]

Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a

solvent. It also acts as a scavenger for the hydrogen bromide formed during the reaction.[12]

Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining an inert

atmosphere is crucial to prevent catalyst deactivation.

Functionalization at the C4-Position
The C4-hydroxyl group of 7-Bromoquinolin-4-ol can be readily converted into a better leaving

group, such as a chloride, which then allows for nucleophilic aromatic substitution. This two-

step process is a common strategy to introduce amines and other nucleophiles at the C4

position, a key feature in many antimalarial drugs like chloroquine.[2]

Experimental Protocol: Synthesis of 7-Bromo-4-chloroquinoline

Reaction Setup: To a round-bottom flask, add 7-Bromoquinolin-4-ol (1.0 equiv.) and an

excess of phosphorus oxychloride (POCl₃, 5-10 equiv.). A co-solvent such as toluene or

dioxane can be used.[13]

Reaction Conditions: Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. The

reaction progress can be monitored by TLC.
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Work-up and Purification: After cooling to room temperature, carefully pour the reaction

mixture onto crushed ice. Neutralize the acidic solution with a base, such as sodium

bicarbonate or ammonium hydroxide, until a precipitate forms. Filter the solid, wash with

water, and dry to obtain 7-bromo-4-chloroquinoline.[13] Further purification can be achieved

by recrystallization.

Causality Behind Experimental Choices:

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating and chlorinating agent

that efficiently converts the hydroxyl group into a chloride. The excess POCl₃ also serves as

the reaction solvent in many cases.

Careful Quenching: The reaction of POCl₃ with water is highly exothermic and releases HCl

gas. Therefore, quenching must be done slowly and with caution in a well-ventilated fume

hood.

Experimental Protocol: Synthesis of 4-Amino-7-bromoquinolines

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser,

dissolve 7-bromo-4-chloroquinoline (1.0 equiv.) and the desired amine (1.1-2.0 equiv.) in a

suitable solvent like ethanol, isopropanol, or acetonitrile.

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The reaction

progress can be monitored by TLC.

Work-up and Purification: After cooling, the product may precipitate from the reaction

mixture. If so, it can be collected by filtration. Alternatively, the solvent can be removed under

reduced pressure, and the residue can be purified by column chromatography or

recrystallization to yield the desired 4-amino-7-bromoquinoline derivative.

Causality Behind Experimental Choices:

Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants

and products. Protic solvents like ethanol can facilitate the reaction.

Excess Amine: Using a slight excess of the amine can help drive the reaction to completion.
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General Synthetic Scheme for C4-Functionalization:

7-Bromoquinolin-4-ol 7-Bromo-4-chloroquinolinePOCl₃, Heat 4-Amino-7-bromoquinolineR-NH₂, Heat

Click to download full resolution via product page

Caption: Two-step synthesis of 4-amino-7-bromoquinolines from 7-Bromoquinolin-4-ol.

Applications in Drug Discovery
The derivatives of 7-Bromoquinolin-4-ol have shown significant promise in various

therapeutic areas, most notably as kinase inhibitors and antimalarial agents.

Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling

pathways.[14] Dysregulation of kinase activity is implicated in numerous diseases, particularly

cancer. The 4-anilinoquinoline scaffold, readily accessible from 7-Bromoquinolin-4-ol, is a

well-established pharmacophore for kinase inhibitors.[15][16] By performing a Suzuki coupling

at the C7 position of a 4-anilino-7-bromoquinoline intermediate, a diverse range of substituents

can be introduced to probe the ATP-binding site of various kinases and optimize selectivity and

potency.

Antimalarial Agents
Malaria remains a major global health threat, and the emergence of drug-resistant strains of

Plasmodium falciparum necessitates the development of new antimalarial agents.[17][18] The

4-aminoquinoline core is central to the activity of chloroquine, a historically important

antimalarial drug.[2] Starting from 7-Bromoquinolin-4-ol, novel 4-aminoquinoline derivatives

with diverse substituents at the C7 position can be synthesized. These modifications can

overcome existing resistance mechanisms and improve the efficacy of this class of

compounds.[19] For instance, biaryl-containing 4-aminoquinolines, synthesized via Suzuki

coupling of the corresponding 7-bromo precursor, have shown promising activity against drug-

resistant strains of P. falciparum.[19]
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Conclusion
7-Bromoquinolin-4-ol is a highly valuable and versatile building block in medicinal chemistry.

Its dual reactivity allows for the strategic and efficient synthesis of a wide array of derivatives.

The protocols and applications outlined in this guide demonstrate its utility in the development

of novel kinase inhibitors and antimalarial agents. By leveraging the established synthetic

methodologies for this scaffold, researchers can continue to explore new chemical space and

advance the discovery of new therapeutics for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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